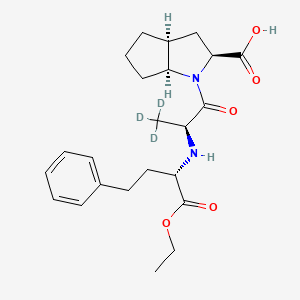
Ramipril-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ramipril-d3 is a deuterated form of Ramipril, an angiotensin-converting enzyme (ACE) inhibitor used primarily for the treatment of hypertension and heart failure. The deuterium atoms in this compound replace the hydrogen atoms in the original Ramipril molecule, which can provide insights into the pharmacokinetics and metabolic pathways of the drug. This compound is valuable in scientific research, particularly in the fields of pharmacology and toxicology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ramipril-d3 involves the incorporation of deuterium atoms into the Ramipril molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can introduce deuterium atoms into the final product. For example, deuterated ethyl chloroformate can be used in the esterification step to produce this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used for quality control and to confirm the incorporation of deuterium atoms.
Análisis De Reacciones Químicas
Types of Reactions
Ramipril-d3, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Hydrolysis: The ester group in this compound can be hydrolyzed to form the active metabolite, Ramiprilat-d3.
Oxidation and Reduction: These reactions can occur at different functional groups within the molecule, affecting its pharmacological activity.
Substitution: Deuterium atoms can be replaced by hydrogen or other substituents under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
Ramiprilat-d3: The active metabolite formed through hydrolysis.
Oxidized and Reduced Derivatives: Various oxidized and reduced forms of this compound, depending on the reaction conditions.
Aplicaciones Científicas De Investigación
Ramipril-d3 is extensively used in scientific research due to its stability and unique properties. Some of its applications include:
Pharmacokinetic Studies: The incorporation of deuterium allows for the tracking of the drug’s metabolic pathways and its interaction with biological systems.
Toxicology: this compound is used to study the toxicological effects of the drug and its metabolites.
Drug Development: It serves as a reference standard in the development of new ACE inhibitors and related compounds.
Analytical Chemistry: Used in the development and validation of analytical methods for drug quantification.
Mecanismo De Acción
Ramipril-d3, like Ramipril, is a prodrug that is converted to its active form, Ramiprilat-d3, in the liver. Ramiprilat-d3 inhibits the angiotensin-converting enzyme (ACE), preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This inhibition leads to vasodilation, reduced blood pressure, and decreased workload on the heart. The molecular targets include ACE and the renin-angiotensin-aldosterone system (RAAS) pathways.
Comparación Con Compuestos Similares
Similar Compounds
Lisinopril: Another ACE inhibitor used for hypertension and heart failure.
Enalapril: Similar to Ramipril, it is a prodrug converted to its active form, Enalaprilat.
Benazepril: An ACE inhibitor with a similar mechanism of action.
Uniqueness of Ramipril-d3
This compound’s uniqueness lies in its deuterium atoms, which provide enhanced stability and allow for detailed pharmacokinetic and metabolic studies. This makes it a valuable tool in drug research and development, offering insights that are not possible with non-deuterated compounds.
Propiedades
Fórmula molecular |
C23H32N2O5 |
|---|---|
Peso molecular |
419.5 g/mol |
Nombre IUPAC |
(2S,3aS,6aS)-1-[(2S)-3,3,3-trideuterio-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C23H32N2O5/c1-3-30-23(29)18(13-12-16-8-5-4-6-9-16)24-15(2)21(26)25-19-11-7-10-17(19)14-20(25)22(27)28/h4-6,8-9,15,17-20,24H,3,7,10-14H2,1-2H3,(H,27,28)/t15-,17-,18-,19-,20-/m0/s1/i2D3 |
Clave InChI |
HDACQVRGBOVJII-YHGJVIQISA-N |
SMILES isomérico |
[2H]C([2H])([2H])[C@@H](C(=O)N1[C@H]2CCC[C@H]2C[C@H]1C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)OCC |
SMILES canónico |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


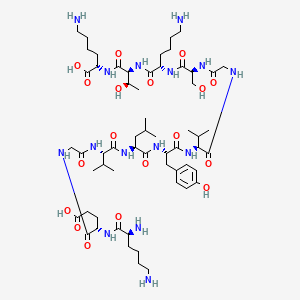
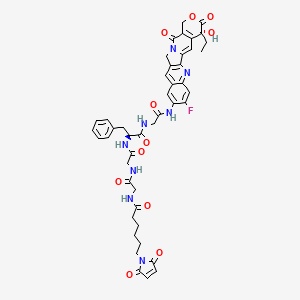


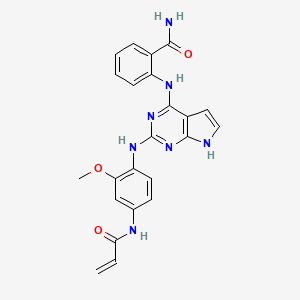


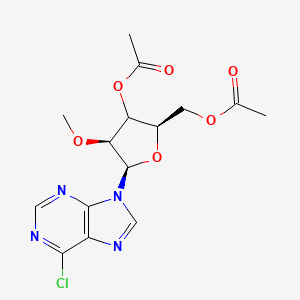
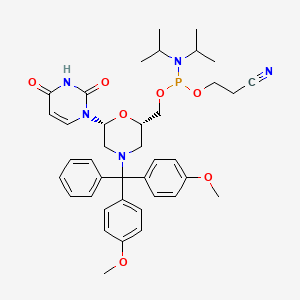


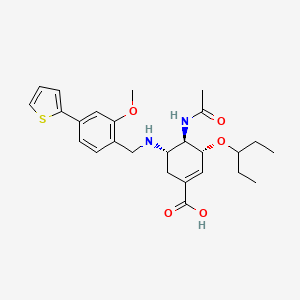
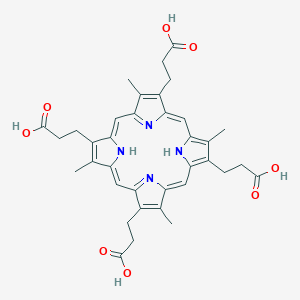
![[(2R,4S,5R)-5-[5-(azidomethyl)-2,4-dioxopyrimidin-1-yl]-3,4-dibenzoyloxy-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12393688.png)
